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Compound of Interest

Compound Name: H-Tyr-phe-met-arg-phe-NH2

CAS No.: 99414-63-8

Cat. No.: B3030873

Get Quote

Context: FMRFamide-Related Peptides (FaRPs) & Opioid Modulation Primary Application:

Radiolabeling, Receptor Binding, and Antiopiate Research

Executive Summary & Identity
H-Tyr-Phe-Met-Arg-Phe-NH₂ (YFMRF-NH₂) is a synthetic pentapeptide analog of the naturally

occurring molluscan neuropeptide FMRFamide (Phe-Met-Arg-Phe-NH₂).

While FMRFamide is the parent compound discovered in the clam Macrocallista nimbosa, it

lacks a tyrosine (Tyr) or histidine (His) residue, making it difficult to radiolabel using standard

iodination techniques (e.g., 125I). The Tyr-FMRFamide analog was developed specifically to

overcome this limitation, serving as a high-affinity, iodinatable ligand for Radioimmunoassays

(RIA) and receptor binding characterization. Beyond its utility as a tracer, it exhibits distinct

biological activity, acting as a neuromodulator in both invertebrate (cardioexcitatory) and

mammalian (antiopiate) systems.
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Property Details

Sequence Tyr-Phe-Met-Arg-Phe-NH₂ (YFMRF-NH₂)

Molecular Weight ~776.9 g/mol

Parent Peptide FMRFamide (Phe-Met-Arg-Phe-NH₂)

Key Modification
N-terminal Tyrosine extension (allows 125I

labeling)

Primary Utility
Radioligand for FaRP receptors; Antiopiate

research

History & Discovery: The "Tracer" Necessity
The history of Tyr-FMRFamide is inextricably linked to the discovery of FMRFamide and the

technical requirements of 1970s-80s neurobiology.

The Parent Discovery (1977)
In 1977, Price and Greenberg isolated a cardioexcitatory substance from the ganglia of the

clam Macrocallista nimbosa. They identified it as the tetrapeptide Phe-Met-Arg-Phe-NH₂

(FMRFamide).[1] This discovery launched the field of FMRFamide-related peptides (FaRPs),

which were subsequently found across the animal kingdom, from nematodes to mammals.

The "Tyrosine Problem" & The Analog Solution
To study the distribution and binding of FMRFamide, researchers needed a sensitive

Radioimmunoassay (RIA). However, the native FMRFamide sequence contains no Tyrosine

residue, which is required for electrophilic substitution of Iodine-125 (the standard radioisotope

for peptide tracking).

The Innovation: Researchers synthesized Tyr-FMRFamide (YFMRF-NH₂).

The Logic: The N-terminal extension provided a phenol group (on Tyrosine) for iodination

without significantly disrupting the C-terminal "RFamide" pharmacophore, which is critical for

receptor binding.
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Validation: Early binding studies confirmed that 125I-YFMRF-NH₂ bound to FMRFamide

receptors with high affinity, validating it as the standard tracer for the field.

Biological Mechanisms & Signaling
Tyr-FMRFamide is not merely a passive tracer; it is a bioactive peptide that interacts with

specific ion channels and G-protein coupled receptors (GPCRs).

Invertebrate Physiology (Mollusks)
In mollusks, FMRFamide and its analogs (including Tyr-FMRFamide) act as cardioexcitatory

agents. They bind to FaNaC (FMRFamide-gated Sodium Channels), a distinct class of

amiloride-sensitive epithelial Na+ channels (ENaC/DEG family).

Mechanism: Binding triggers a rapid influx of Na+, causing depolarization and muscle

contraction.

Mammalian Physiology (Antiopiate Activity)
In mammals, FaRPs (including Tyr-FMRFamide) are functionally categorized as anti-opioids.

Effect: They reverse morphine-induced analgesia and can precipitate abstinence syndromes

in morphine-dependent subjects.

Receptor: They interact with NPFF receptors (Neuropeptide FF receptors, specifically

NPFFR1 and NPFFR2), which modulate opioid receptor signaling downstream, rather than

binding directly to the Mu-opioid receptor.

ASIC Modulation: Recent studies (e.g., 2018) indicate Tyr-FMRFamide modulates ASIC1b

(Acid-Sensing Ion Channel 1b), slowing desensitization, highlighting a role in pain and

mechanosensation.

Mechanistic Diagram (Graphviz)
The following diagram illustrates the dual signaling pathways of Tyr-FMRFamide in invertebrate

vs. mammalian systems.
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Figure 1: Dual signaling pathways of Tyr-FMRFamide in invertebrate (FaNaC-mediated) and

mammalian (NPFF/ASIC-mediated) systems.

Experimental Protocols
As a Senior Application Scientist, I recommend the following protocols for utilizing Tyr-

FMRFamide. These are designed to ensure data integrity and reproducibility.

Iodination Protocol (Chloramine-T Method)
Purpose: To create the radioligand 125I-YFMRF-NH₂ for binding assays. Critical Control: The

Methionine (Met) residue is susceptible to oxidation.[2][3][4][5][6] The reaction time must be

strictly limited to prevent the formation of Met-sulfoxide, which destroys biological activity.

Reagents:

Peptide: 10 µg Tyr-FMRFamide in 10 µL 0.5M Phosphate Buffer (pH 7.4).

Radioisotope: 0.5 mCi Na125I.

Oxidant: Chloramine-T (1 mg/mL in buffer).
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Stop Solution: Sodium Metabisulfite (1 mg/mL).

Step-by-Step Workflow:

Mix: Add Na125I to the peptide solution.

Initiate: Add 10 µL Chloramine-T.

Incubate: React for exactly 15-30 seconds at room temperature. (Do not exceed 30s to

protect Met).

Terminate: Immediately add 10 µL Sodium Metabisulfite to quench the reaction.

Purification: Separate labeled peptide from free iodine using a C18 Sep-Pak cartridge or

HPLC (Acetonitrile/TFA gradient).

Receptor Binding Assay (Membrane Preparation)
Purpose: To determine affinity (

) of FaRPs using the tracer.

Preparation: Homogenize tissue (e.g., rat brain or snail ganglia) in 50 mM Tris-HCl (pH 7.4).

Centrifuge at 40,000 x g to isolate membranes.

Incubation:

Mix 100 µL Membrane suspension.

Add 50 µL 125I-YFMRF-NH₂ (~50 pM final).

Add 50 µL unlabeled competitor (for non-specific binding).

Equilibrium: Incubate for 60 min at 4°C (reduces enzymatic degradation).

Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce

binding to the filter).

Counting: Measure radioactivity in a gamma counter.
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Figure 2: Critical workflow for Chloramine-T iodination of Tyr-FMRFamide, emphasizing the

protection of the Methionine residue.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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